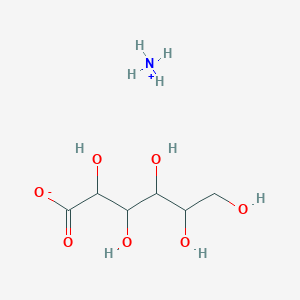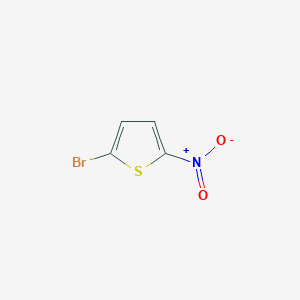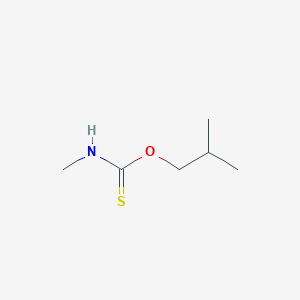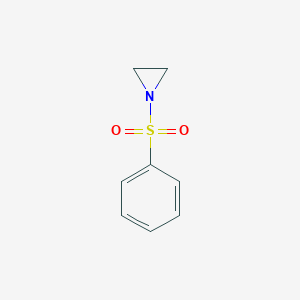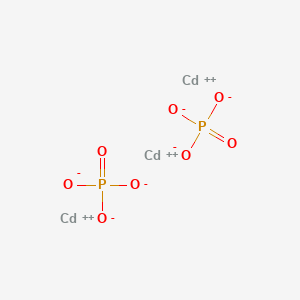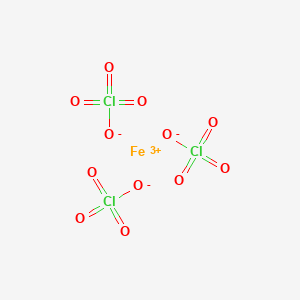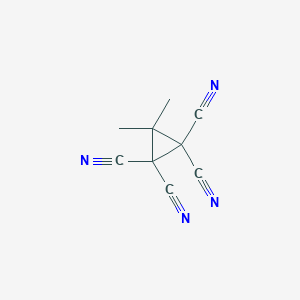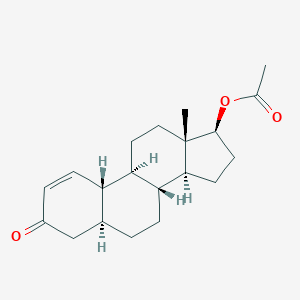
Chinolin-6-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline-6-carboxylic acid and its derivatives can be achieved through various methods. Notably, rapid synthesis of quinoline-4-carboxylic acid derivatives has been reported using reactions of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of InCl3 under microwave irradiation, showcasing the importance of Lewis acid and microwave activation in these processes (Dorothée Duvelleroy et al., 2005). Another method involves the domino process starting from arylmethyl azides to synthesize quinoline-3-carboxylic acid ethyl esters, highlighting the versatility of starting materials in quinoline synthesis (J. Tummatorn et al., 2013).
Molecular Structure Analysis
Quinoline-6-carboxylic acid, like other quinoline derivatives, exhibits a complex molecular structure that allows for a wide range of chemical modifications. The crystal structure of related compounds, such as quinoline-2-carboxylic acid, reveals the presence of tautomeric forms and highlights the role of hydrogen bonding in the molecular arrangement (D. Dobrzyńska & L. Jerzykiewicz, 2004).
Chemical Reactions and Properties
Quinoline-6-carboxylic acid and its derivatives participate in a variety of chemical reactions, contributing to their wide applicability. The Pummerer reaction, for instance, has been employed for the modular synthesis of alkyl quinoline-3-carboxylates from amino acids, demonstrating the compound's reactivity and the possibility of generating structurally diverse derivatives (Jin-Tian Ma et al., 2023).
Physical Properties Analysis
The physical properties of quinoline-6-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different fields. Studies on compounds like quinoline-2-carboxylic acid and its quinolinium counterpart offer insights into how tautomeric forms and molecular interactions influence these properties (D. Dobrzyńska & L. Jerzykiewicz, 2004).
Chemical Properties Analysis
The chemical properties of quinoline-6-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are foundational to understanding its behavior in chemical reactions. The synthesis and investigation of novel fluorine-bearing quinoline-4-carboxylic acids as amylolytic agents illustrate the compound's chemical versatility and potential for functionalization (M. Makki et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthese von Antimalariamitteln
Chinolin-6-carbonsäure: dient als zentrales Gerüst bei der Synthese von Antimalariamitteln. Sein Strukturmotiv findet sich in mehreren Antimalariamitteln wieder, wie z. B. Chloroquin und Mefloquin. Der Chinolinkern ist aufgrund seiner Fähigkeit, in den Häm-Entgiftungspfad des Malariaparasiten einzugreifen, entscheidend .
Antitumoraktivität
Forschungen haben gezeigt, dass Chinolinderivate vielversprechende Antitumoreigenschaften aufweisen. Die Funktionalisierung von Chinolin, einschließlich der 6-Carbonsäurevariante, ermöglicht die Entwicklung von Verbindungen, die bestimmte Pfade, die an der Proliferation von Krebszellen beteiligt sind, angreifen können .
Antimikrobielle Anwendungen
Die Chinolinstruktur ist vorteilhaft bei der Herstellung antimikrobieller Mittel. Chinolin-6-carbonsäurederivate wurden auf ihre Wirksamkeit gegen verschiedene Bakterienstämme untersucht und tragen zum Bereich der Antibiotika bei .
Organische Synthese
In der organischen Chemie wird this compound zum Aufbau komplexer Moleküle verwendet. Seine Carbonsäuregruppe bietet eine reaktive Stelle für Kupplungsreaktionen, wodurch sie zu einem vielseitigen Baustein für die Synthese verschiedener organischer Verbindungen wird .
Pharmazeutische Leitstrukturen
Chinolinderivate werden häufig als Leitstrukturen in der pharmazeutischen Forschung verwendet. Insbesondere this compound kann modifiziert werden, um ihre pharmakokinetischen Eigenschaften zu verbessern, was die Entdeckung neuer Medikamente unterstützt .
Mitochondriale Forschung
Studien haben gezeigt, dass Chinolin-6-carbonsäurederivate die Oxidation wichtiger Stoffwechselsubstrate in Mitochondrien hemmen können. Diese Eigenschaft ist bedeutsam für das Verständnis von Mitochondrienerkrankungen und die Entwicklung potenzieller Behandlungen .
Nachweis in verschiedenen Branchen
Carbonsäuren, einschließlich this compound, werden in verschiedenen Branchen nachgewiesen und quantifiziert, z. B. in Arzneimitteln, Kosmetika und Lebensmittelzusatzstoffen. Ihr Nachweis ist entscheidend für die Qualitätskontrolle und die Einhaltung von Vorschriften .
Behandlung von Arthrose
Einige Chinolinderivate wurden synthetisiert und auf ihre Wirksamkeit bei der Behandlung von Arthrose untersucht. Diese Verbindungen sind potenzielle Inhibitoren von Aggrecanase-2, einem Enzym, das am Fortschreiten der Arthrose beteiligt ist .
Wirkmechanismus
Target of Action
Quinoline-6-carboxylic acid primarily targets the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . It is also known to inhibit the gluconeogenesis in perfused livers .
Mode of Action
The compound interacts with its targets by inhibiting their oxidation. This interaction results in changes in the metabolic processes within the mitochondria, specifically affecting the energy production pathways .
Biochemical Pathways
Quinoline-6-carboxylic acid affects the biochemical pathways involved in energy production within the mitochondria. By inhibiting the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate, it disrupts the Krebs cycle (also known as the citric acid cycle or TCA cycle), which is a key metabolic pathway for energy production .
Result of Action
The inhibition of oxidation and gluconeogenesis by Quinoline-6-carboxylic acid can lead to significant changes at the molecular and cellular levels. These changes can affect the energy metabolism within cells, potentially leading to alterations in cellular functions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYRCVTBHVXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065047 | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10349-57-2 | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10349-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While Quinoline-6-carboxylic acid itself hasn't been extensively studied for specific biological activity, its derivatives show diverse interactions. For instance, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (KuFal194) acts as a selective inhibitor of the enzyme DYRK1A. [, ] This inhibition is achieved by binding within the ATP binding site of DYRK1A, preventing its activity. [] DYRK1A is implicated in neurological alterations associated with Down syndrome and Alzheimer’s disease, making its inhibitors potential therapeutic agents. [, ]
ANone: The provided research primarily focuses on the biological activity and synthesis of Quinoline-6-carboxylic acid derivatives. Information regarding their material compatibility and stability under various conditions is limited within these excerpts.
ANone: The provided research excerpts do not elaborate on the catalytic properties of Quinoline-6-carboxylic acid or its derivatives. The primary focus revolves around their synthesis and biological evaluation, particularly as potential pharmaceutical agents.
A: Computational methods like DFT calculations and molecular docking are utilized to understand the properties and interactions of Quinoline-6-carboxylic acid derivatives. [, , ] For example, DFT calculations are used to analyze bonding characteristics, visualize Fukui functions for predicting reactive sites, and investigate autoxidation sensitivity. [] Molecular docking studies aid in evaluating the binding affinity and interactions of these compounds with target proteins like DYRK1A. []
A: Modifying the structure of Quinoline-6-carboxylic acid derivatives significantly influences their activity and selectivity. For instance, introducing a 10-iodo substitution in 11H-indolo[3,2-c]quinoline-6-carboxylic acid leads to potent DYRK1A inhibition with enhanced selectivity against closely related kinases like CLKs. [] Researchers have also explored the synthesis and evaluation of other derivatives, including thiazoloquinoline carboxylic acids, benzothiazolo[3,2-a]quinolone derivatives, and indole-3-carbonitriles, for their antimicrobial and kinase inhibitory activities. [, , ] These studies highlight the impact of structural modifications on the biological profiles of these compounds.
A: The development and study of Quinoline-6-carboxylic acid derivatives benefit from interdisciplinary collaborations spanning medicinal chemistry, computational chemistry, and pharmacology. [, , ] This synergy allows for the design, synthesis, and biological evaluation of novel compounds with potential therapeutic applications. Future research may explore additional cross-disciplinary avenues, such as materials science or chemical engineering, to further unlock the potential of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


